Acpt-II

Beschreibung

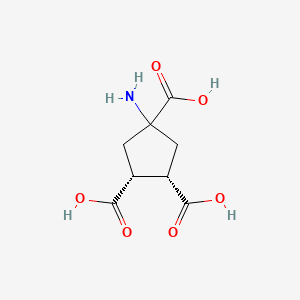

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIKTBTNCSGJS-OBLUMXEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Atriopeptin II

Abstract: This technical guide provides an in-depth exploration of the molecular mechanism of action of Atriopeptin II, a key member of the atrial natriuretic peptide (ANP) family. Synthesized and secreted by cardiac myocytes, Atriopeptin II is a critical hormone in the regulation of blood pressure, fluid volume, and electrolyte balance.[1][2][3] This document delineates the complete signaling cascade, from high-affinity receptor binding and second messenger generation to the downstream physiological effects on cardiovascular and renal systems. We will detail the core signaling axis involving the particulate guanylate cyclase receptor and cyclic guanosine monophosphate (cGMP), and provide field-proven experimental protocols for investigating this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of Atriopeptin II pharmacology.

Molecular Interaction: Receptor Engagement and Specificity

The biological activity of Atriopeptin II is initiated by its binding to specific cell surface receptors. The primary effector receptor for Atriopeptin II is the Natriuretic Peptide Receptor-A (NPR-A) , also known as guanylate cyclase-A (GC-A).[4][5]

-

Receptor Structure and Binding: NPR-A is a single-pass transmembrane protein with an extracellular ligand-binding domain and an intracellular domain possessing enzymatic activity.[4][6] The binding of Atriopeptin II to the extracellular domain is characterized by high affinity, with dissociation constants (Kd) reported in the picomolar to low nanomolar range.[7][8] This interaction induces a conformational change in the receptor, which is critical for signal transduction.[9]

-

Ligand Specificity: The potency of various atriopeptin analogs reveals important structural requirements for receptor binding and activation. Atriopeptin II, Atriopeptin III, and the longer ANF (8-33) analog exhibit significantly higher potency for both receptor binding and enzyme activation compared to Atriopeptin I.[7] This enhanced activity is attributed to the presence of the carboxy-terminal Phenylalanine-Arginine dipeptide, which is crucial for effective receptor-ligand interaction.[7]

-

Clearance Receptor: In addition to NPR-A, natriuretic peptides also bind to the Natriuretic Peptide Receptor-C (NPR-C). This receptor lacks an intracellular guanylate cyclase domain and functions primarily as a clearance receptor, internalizing and degrading Atriopeptin II to regulate its circulating levels.[4][10]

The Core Signaling Axis: Guanylate Cyclase and cGMP

Unlike many peptide hormones that signal through G-protein-coupled receptors, Atriopeptin II employs a more direct mechanism. The NPR-A receptor is, in itself, an enzyme—a particulate guanylate cyclase (pGC).[10][11][12]

The binding of Atriopeptin II to NPR-A allosterically activates the receptor's intracellular guanylate cyclase catalytic domain.[4][11] This activation leads to the enzymatic conversion of Guanosine Triphosphate (GTP) into the intracellular second messenger, cyclic Guanosine Monophosphate (cGMP) .[6][9][13][14] This activation results in an increased maximum velocity (Vmax) of the enzyme, enhancing the rate of cGMP production without altering the enzyme's affinity for its GTP substrate.[7] The accumulation of intracellular cGMP is a hallmark of Atriopeptin II action and the central node of its signaling pathway.[11][13][15]

Downstream Effectors and Physiological Consequences

The surge in intracellular cGMP concentration triggers downstream signaling events primarily through the activation of cGMP-dependent Protein Kinase (PKG) .[10][13][16]

-

Vasodilation and Blood Pressure Regulation: In vascular smooth muscle cells, activated PKG phosphorylates multiple target proteins that collectively reduce intracellular calcium concentrations. This leads to smooth muscle relaxation (vasodilation), decreased total peripheral resistance, and a subsequent lowering of arterial blood pressure.[6][10][13] While vasodilation is a key effect, some studies in conscious animals suggest the hypotensive effect is also mediated by a reduction in cardiac output and stroke volume.[17]

-

Renal Effects: Natriuresis and Diuresis: Atriopeptin II is a potent natriuretic (sodium excretion) and diuretic (water excretion) agent.[1][18] Its renal actions are multifaceted:

-

Hemodynamic: It increases the Glomerular Filtration Rate (GFR) by dilating the afferent (inflowing) arterioles and constricting the efferent (outflowing) arterioles of the glomeruli, thereby increasing glomerular capillary pressure.[19][20][21]

-

Tubular: It directly inhibits sodium reabsorption in the renal tubules.[19][22]

-

-

Neurohormonal Modulation: Atriopeptin II serves as a counter-regulatory hormone to the Renin-Angiotensin-Aldosterone System (RAAS), a system that raises blood pressure and promotes sodium retention.[1][23] It inhibits the release of renin from the juxtaglomerular apparatus and aldosterone from the adrenal cortex, further promoting sodium and water excretion.[4][22][24]

Quantitative Receptor Binding and Enzyme Activation Data

| Peptide Analog | Receptor Binding (Ki) | Guanylate Cyclase Activation (EC50) |

| Atriopeptin II | ~10-10 M | ~10-8 M |

| Atriopeptin III | ~10-10 M | ~10-8 M |

| Atriopeptin I | ~10-8 M | ~10-7 M |

| Data synthesized from studies on rat adrenal membranes.[7] |

Key Experimental Methodologies

Elucidating the mechanism of Atriopeptin II requires robust biochemical assays. The following protocols describe foundational methods for preparing target tissues and measuring the core components of the signaling pathway.

Experimental Workflow: Membrane Preparation & Guanylate Cyclase Assay

Protocol 1: Particulate Guanylate Cyclase Activity Assay

This protocol is designed to measure the activation of pGC by Atriopeptin II in isolated cell membranes.

A. Rationale and Self-Validation: This assay directly measures the enzymatic output (cGMP) resulting from receptor activation. The trustworthiness of the results is ensured by including multiple controls:

-

Basal Control: No Atriopeptin II added; measures baseline enzyme activity.

-

Vehicle Control: Buffer in which Atriopeptin II is dissolved; ensures the solvent has no effect.

-

Positive Control: A known activator (if available) or a maximal dose of Atriopeptin II to establish the dynamic range.

-

No GTP Control: Omitting the substrate ensures that the measured signal is dependent on GTP conversion.

-

A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent the degradation of the cGMP product during the assay, ensuring accurate quantification.

B. Step-by-Step Methodology:

-

Membrane Preparation:

-

Harvest target tissue (e.g., rat adrenal cortex, kidney) and place immediately in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Mince the tissue and homogenize using a Dounce or Polytron homogenizer on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membrane fraction.

-

Discard the supernatant and resuspend the membrane pellet in a known volume of assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Guanylate Cyclase Reaction:

-

Prepare a reaction mix containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), a divalent cation cofactor (e.g., 5 mM MnCl₂ or MgCl₂), a GTP regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., 1 mM IBMX).

-

In separate tubes, add a standardized amount of membrane protein (e.g., 50-100 µg).

-

Add varying concentrations of Atriopeptin II (or control vehicles) to the tubes.

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate.

-

Initiate the reaction by adding the substrate, GTP (e.g., to a final concentration of 1 mM).[12]

-

Incubate for a fixed time (e.g., 10 minutes) at 37°C, ensuring the reaction is within the linear range.[11][12]

-

-

Reaction Termination and cGMP Quantification:

-

Terminate the reaction by adding 0.3 mL of 150 mM sodium acetate (pH 4.0), followed by boiling for 3-5 minutes to denature the enzymes.[12]

-

Centrifuge the tubes to pellet the precipitated protein.

-

Collect the supernatant, which contains the cGMP product.

-

Quantify the amount of cGMP using a commercially available Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Express results as pmol of cGMP produced per minute per mg of membrane protein.

-

Conclusion

The mechanism of action of Atriopeptin II is a well-defined and elegant example of direct signal transduction. By binding to the NPR-A receptor, it activates a particulate guanylate cyclase, leading to a rapid increase in intracellular cGMP. This second messenger, through the activation of PKG, orchestrates a suite of physiological responses, including vasodilation, natriuresis, and inhibition of the RAAS. This cascade is fundamental to the body's ability to manage blood pressure and fluid volume. A thorough understanding of this pathway is essential for researchers in cardiovascular physiology and for the development of novel therapeutics targeting hypertension and heart failure.

References

-

Anand-Srivastava, M. B., Franks, D. J., Cantin, M., & Genest, J. (1985). Effects of atriopeptin on particulate guanylate cyclase from rat adrenal. PubMed. Available at: [Link]

-

Anand-Srivastava, M. B., Sairam, M. R., & Cantin, M. (1987). Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics. PubMed. Available at: [Link]

-

de Mey, J. G., Defreyn, G., Lenaers, A., & Sips, P. (1986). Acute and chronic haemodynamic and natriuretic effects of atriopeptin II in conscious rats. Journal of Hypertension Supplement. Available at: [Link]

-

Wangler, R. D., Breuhaus, B. A., Otero, H. O., Hastings, D. A., Holzman, M. D., Saneii, H. H., Sparks, H. V. Jr, & Chimoskey, J. E. (1985). Coronary vasoconstrictor effects of atriopeptin II. PubMed. Available at: [Link]

-

Mittal, C. K. (1985). Atriopeptin II and Nitrovasodilator-Mediated Shifts in Guanosine 3',5'-cyclic Monophosphate in Rat Thoracic Aorta: Evidence for Involvement of Distinct Guanylate Cyclase Pools. PubMed. Available at: [Link]

-

Goetz, K. L. (1988). Physiology and pathophysiology of atrial peptides. PubMed. Available at: [Link]

-

Fiscus, R. R., Rapoport, R. M., Waldman, S. A., & Murad, F. (1985). Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta. Biochimica et Biophysica Acta. Available at: [Link]

-

Horowitz, J., & Fischbarg, J. (1987). Atriopeptin-Activated Guanylate Cyclase in the Anterior Segment. Investigative Ophthalmology & Visual Science. Available at: [Link]

-

Pandey, K. N. (2012). Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation. PubMed Central. Available at: [Link]

-

Quirion, R., Dalpé, M., De Lean, A., Gutkowska, J., Cantin, M., & Genest, J. (1986). Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Atrial natriuretic peptide. Wikipedia. Available at: [Link]

-

Breuhaus, B. A., Saneii, H. H., Brandt, M. A., & Chimoskey, J. E. (1985). Atriopeptin II lowers cardiac output in conscious sheep. PubMed. Available at: [Link]

-

Harris, P. J., Thomas, D., & Morgan, T. O. (1987). The interaction between atrial natriuretic peptides and angiotensin II in controlling sodium and water excretion in the rat. PubMed. Available at: [Link]

-

Needleman, P., & Greenwald, J. E. (1986). Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis. The New England Journal of Medicine. Available at: [Link]

-

Needleman, P. (1986). Atriopeptin biochemical pharmacology. PubMed. Available at: [Link]

-

Vesely, D. L. (2002). Atrial natriuretic peptides in pathophysiological diseases. Cardiovascular Research. Available at: [Link]

-

Wang, Y., & He, R. R. (1989). Atrial natriuretic peptide increases cyclic guanosine monophosphate immunoreactivity in the carotid body. PubMed. Available at: [Link]

-

Glawe, J. D., Chappell, P. E., Weatherly, R. A., & Tapp, R. L. (2012). Initial Characterization of N-Terminal-Proatrial Natriuretic Peptide in Serum of Sprague Dawley Rats. Toxicological Sciences. Available at: [Link]

-

ResearchGate. (n.d.). The cGMP-effector system in the signalling of natriuretic peptides. ResearchGate. Available at: [Link]

-

Klabunde, R. E. (n.d.). Atrial and Brain Natriuretic Peptides. Cardiovascular Physiology Concepts. Available at: [Link]

-

Shrestha, S., et al. (2022). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Bentham Science. Available at: [Link]

-

Cheng, C. H., & Onumpai, D. (2018). The renal and cardiovascular effects of natriuretic peptides. Advances in Physiology Education. Available at: [Link]

-

Potter, L. R. (2011). Natriuretic Peptides, Their Receptors, and Cyclic Guanosine Monophosphate-Dependent Signaling Functions. Endocrine Reviews. Available at: [Link]

-

Rukavina Mikusic, N. L., et al. (2021). Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? Frontiers in Physiology. Available at: [Link]

-

Wikipedia. (n.d.). Atrial natriuretic peptide receptor. Wikipedia. Available at: [Link]

-

Lappe, R. W., et al. (1986). Cardiovascular, Renal, and Endocrine Response to Atrial Natriuretic Peptide in Angiotensin II Mediated Hypertension. Canadian Journal of Physiology and Pharmacology. Available at: [Link]

-

Rukavina Mikusic, N. L., et al. (2021). Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now?. PubMed Central. Available at: [Link]

-

Animated biology with Arpan. (2024). cGMP as a second messenger | the NO cGMP pathway. YouTube. Available at: [Link]

Sources

- 1. Physiology and pathophysiology of atrial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Atriopeptin biochemical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanylyl Cyclase/Atrial Natriuretic Peptide Receptor-A: Role in the Pathophysiology of Cardiovascular Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 7. Regulation of particulate guanylate cyclase by atriopeptins: relation between peptide structure, receptor binding, and enzyme kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Atrial natriuretic peptide receptor - Wikipedia [en.wikipedia.org]

- 11. Effects of atriopeptin on particulate guanylate cyclase from rat adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Atriopeptin II and nitrovasodilator-mediated shifts in guanosine 3',5'-cyclic monophosphate in rat thoracic aorta: evidence for involvement of distinct guanylate cyclase pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Atriopeptin II lowers cardiac output in conscious sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute and chronic haemodynamic and natriuretic effects of atriopeptin II in conscious rats [edoc.unibas.ch]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]

- 21. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. academic.oup.com [academic.oup.com]

- 24. Cardiovascular, renal, and endocrine response to atrial natriuretic peptide in angiotensin II mediated hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Purification of Atriopeptin II from Atrial Extracts

This guide provides an in-depth, technical narrative of the seminal work that led to the isolation and characterization of Atriopeptin II, a key cardiac hormone. We will explore the experimental logic, from initial observations to the high-resolution purification strategies that unveiled a new frontier in cardiovascular physiology.

Introduction: The Heart as an Endocrine Organ

For decades, the heart was viewed primarily as a mechanical pump. This paradigm shifted dramatically in the early 1980s with the discovery that cardiac atria synthesize and secrete peptides with potent diuretic, natriuretic, and vasodilatory properties. This established the heart as an endocrine organ, fundamentally altering our understanding of fluid, electrolyte, and blood pressure homeostasis. These peptides, collectively known as atrial natriuretic peptides (ANP) or atriopeptins, are central to the body's counter-regulatory response to volume overload and hypertension. Atriopeptin II emerged as one of the most potent of these newly discovered molecules, a peptide capable of relaxing both intestinal and vascular smooth muscle, in addition to its powerful effects on the kidney. This guide details the biochemical journey to its purification.

The Guiding Principle: Bioassay-Driven Fractionation

The entire purification strategy relied on a robust bioassay to track the molecule of interest through successive fractionation steps. Crude atrial extracts contain thousands of proteins and peptides, and the active component is a minute fraction of this complexity. The key was to have a reliable method to "ask" each fraction: "Does this contain the active substance?"

Researchers primarily used two types of bioassays:

-

In vivo Natriuresis/Diuresis Assay: Anesthetized rats were infused with different fractions. An increase in urine flow (diuresis) and sodium excretion (natriuresis) indicated the presence of the active factor.

-

In vitro Smooth Muscle Relaxation Assay: Strips of pre-contracted rabbit aorta or chick rectum were exposed to the fractions. A loss of tension (relaxation) signaled the presence of a vasoactive substance.

Atriopeptin II was ultimately distinguished by its potent activity in both renal and vascular assays. This dual activity became its defining characteristic during the purification process.

A Multi-Modal Purification Strategy

The purification of Atriopeptin II from a crude tissue homogenate is a classic example of multi-step protein purification, where each step leverages a different biochemical property to enrich the target peptide. The process progressively increases the "specific activity" (activity per unit of protein) until a homogenous substance is obtained.

The overall workflow can be visualized as follows:

Caption: Multi-step purification workflow for Atriopeptin II.

Detailed Experimental Protocols

Step 1: Tissue Extraction and Clarification

-

Objective: To liberate the peptides from the atrial tissue and remove the bulk of large, insoluble proteins and lipids.

-

Causality: The choice of a heated acid extraction is critical. Acetic acid creates a low pH environment that denatures and inactivates many endogenous proteases, which would otherwise rapidly degrade the target peptides. The subsequent boiling step serves to precipitate a large amount of unwanted high-molecular-weight proteins, providing a significant initial purification.

Protocol:

-

Excise atria from rats and immediately freeze them in liquid nitrogen to halt proteolytic activity.

-

Homogenize the frozen tissue in 10 volumes of 1.0 M acetic acid.

-

Heat the homogenate in a boiling water bath for 10 minutes.

-

Cool the mixture on ice and centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Carefully collect the supernatant, which now contains the heat-stable, acid-soluble peptides. Lyophilize (freeze-dry) the supernatant to a powder for storage and subsequent steps.

Step 2: Gel Filtration Chromatography

-

Objective: To separate molecules based on their size (hydrodynamic radius).

-

Causality: This step is effective at removing both very large proteins that survived the extraction and very small molecules like salts and amino acids. The atriopeptins were known to be low-molecular-weight peptides, allowing researchers to target a specific size range.

Protocol:

-

Reconstitute the lyophilized extract in a suitable buffer (e.g., 1.0 M acetic acid).

-

Load the sample onto a gel filtration column (e.g., Sephadex G-75) equilibrated with the same buffer.

-

Elute the column at a constant flow rate, collecting fractions of a defined volume.

-

Assay each fraction for natriuretic and vasorelaxant activity.

-

Pool the active fractions, which typically elute in a molecular weight range corresponding to 3-10 kDa. Lyophilize the pooled fractions.

Step 3: Ion-Exchange Chromatography

-

Objective: To separate peptides based on their net charge at a specific pH.

-

Causality: Atriopeptin II is a basic peptide. By using a cation-exchange resin (e.g., SP-Sephadex) at a slightly acidic pH, the positively charged atriopeptins bind to the negatively charged column matrix. A salt gradient (e.g., increasing NaCl concentration) is then used to elute the bound peptides, with more highly charged peptides requiring a higher salt concentration to be displaced. This step was crucial for separating different atriopeptin isoforms.

Protocol:

-

Dissolve the active pool from the gel filtration step in a low-salt starting buffer (e.g., 10 mM ammonium acetate, pH 4.7).

-

Load the sample onto a cation-exchange column equilibrated in the starting buffer.

-

Wash the column with the starting buffer to remove any unbound material.

-

Apply a linear gradient of increasing salt concentration (e.g., 0 to 1.0 M NaCl in the starting buffer).

-

Collect fractions and assay for biological activity. Pool the active fractions corresponding to Atriopeptin II.

Step 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Objective: To achieve high-resolution separation based on hydrophobicity.

-

Causality: RP-HPLC is the cornerstone of modern peptide purification. It offers unparalleled resolving power. Peptides bind to a nonpolar stationary phase (e.g., C18 silica) and are eluted by an increasing gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase. Even peptides differing by a single amino acid can often be separated. This step was essential to separate Atriopeptin I from Atriopeptin II, which differ by only two amino acids at the C-terminus.

Protocol:

-

Dissolve the active pool from the ion-exchange step in the initial HPLC mobile phase (e.g., 0.1% trifluoroacetic acid in water).

-

Inject the sample onto a C18 RP-HPLC column.

-

Elute with a linear gradient of acetonitrile (e.g., 20% to 50%) containing 0.1% trifluoroacetic acid over 60 minutes.

-

Monitor the column effluent at 214 nm or 280 nm to detect peptides.

-

Collect peaks corresponding to the major bioactive components. Assay each peak to identify the one with potent vasorelaxant and natriuretic activity, which is Atriopeptin II.

Data & Characterization

The success of the purification strategy is quantified in a purification table. While the original papers present detailed data, a representative summary illustrates the principle of increasing specific activity.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification (-fold) |

| Crude Acid Extract | 1000 | 10,000 | 10 | 100 | 1 |

| Gel Filtration | 100 | 8,000 | 80 | 80 | 8 |

| Ion-Exchange | 10 | 6,000 | 600 | 60 | 60 |

| RP-HPLC | 0.1 | 4,000 | 40,000 | 40 | 4,000 |

Note: Values are illustrative to demonstrate the concept.

Following purification, the homogenous peptide was subjected to amino acid sequencing. This revealed that Atriopeptin II is a 23-amino acid peptide. It shares its first 21 amino acids with Atriopeptin I but has a two-amino acid extension (Phe-Arg) at its C-terminus, which is responsible for its potent vascular activity. Both are derived from a common larger precursor molecule, atriopeptigen.

Conclusion and Significance

The discovery and purification of Atriopeptin II was a landmark achievement in cardiovascular research. The multi-step, bioassay-guided approach is a testament to classic biochemical strategy, culminating in the high-resolution power of HPLC. This work not only identified a critical hormone involved in blood pressure regulation but also paved the way for the development of new diagnostic markers (e.g., BNP for heart failure) and therapeutic strategies for cardiovascular diseases. The journey from a simple observation of diuretic activity in atrial extracts to the isolation of a pure, potent peptide fundamentally reshaped our understanding of cardiac physiology.

References

-

Currie, M. G., Geller, D. M., Cole, B. R., Siegel, N. R., Fok, K. F., Adams, S. P., Eubanks, S. R., Galluppi, G. R., & Needleman, P. (1984). Purification and sequence analysis of bioactive atrial peptides (atriopeptins). Science, 223(4631), 67–69. Available at: [Link]

-

D'Souza, S. P., & Yandle, T. G. (2017). Atrial Natriuretic Peptide: Old But New Therapeutic in Cardiovascular Diseases. Circulation Journal, 81(7), 913-919. Available at: [Link]

-

Cole, B. R. (1987). The involvement of atriopeptins in blood pressure regulation. Pediatric Nephrology, 1(1), 109-118. Available at: [Link]

-

Kuwahara, K. (2021). Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide. International Journal of Molecular Sciences, 22(19), 10397. Available at: [Link]

-

de Bold, A. J. (2011). Thirty years of research on atrial natriuretic factor: historical background and emerging concepts. Canadian Journal of Physiology and Pharmacology, 89(8), 527-531. Available at: [Link]

-

Needleman, P., & Greenwald, J. E. (1986). Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis. The New England Journal of Medicine, 314(13), 828-834. Available at: [Link]

- Geller, D. M., Currie, M. G., Wakitani, K., Cole, B. R., Adams, S. P., Fok, K. F., Siegel, N. R., Eubanks, S. R., Galluppi, G. R., & Needleman, P. (1984). Atriopeptins: a family of potent biologically active peptides derived

Atriopeptin II structure and amino acid sequence

An In-depth Technical Guide to the Structure and Amino Acid Sequence of Atriopeptin II

Authored by a Senior Application Scientist

Introduction

Atriopeptin, also known as Atrial Natriuretic Peptide (ANP), is a pivotal peptide hormone primarily synthesized and secreted by cardiac muscle cells in the atria.[1] Its discovery in 1981 marked a paradigm shift in understanding the heart not just as a pump, but as an endocrine organ.[1] This family of peptides, which includes Atriopeptin I, II, and III, are critical regulators of cardiovascular and renal homeostasis, primarily involved in managing body water, sodium, potassium, and fat.[1] They exert potent diuretic, natriuretic, and vasodilatory effects, acting in opposition to the renin-angiotensin-aldosterone system to lower blood pressure.[2][3]

This guide provides a comprehensive technical overview of the structure of Atriopeptin II, designed for researchers, scientists, and drug development professionals. We will delve into its primary, secondary, and tertiary structures, the methodologies for their determination, and the biochemical pathways it governs.

Hierarchical Structure of Atriopeptin

The biological function of Atriopeptin is intrinsically linked to its specific and conserved structure. This structure is best understood by examining its different hierarchical levels: primary, secondary, and tertiary.

Primary Structure: The Amino Acid Sequence

The term "Atriopeptin" can refer to several related peptides that are derived from a common precursor and differ slightly in length at their C-terminus.[4] The most biologically active and studied form is a 28-amino acid peptide, which is often referred to as ANP.[1][5] Atriopeptin I, II, and III are shorter fragments of this canonical sequence.

-

Atriopeptin I is a 21-amino acid peptide.[4]

-

Atriopeptin II is a 23-amino acid peptide, which shares the same 21-amino acid sequence as Atriopeptin I but includes a C-terminal Phe-Arg extension.[4]

-

Atriopeptin III contains 24 amino acids.[6]

The foundational 28-amino acid sequence of rat ANP, from which these variants are derived, is: H-Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr-OH.[5]

For clarity and relevance to its most potent form, this guide will focus on the structural features of the full 28-amino acid peptide, which encompasses the Atriopeptin II sequence.

| Property | Description | Source(s) |

| Full Name | Atrial Natriuretic Peptide (ANP) / Atriopeptin | [1] |

| Amino Acid Count | 28 residues (encompassing Atriopeptin II) | [5][7] |

| One-Letter Code | SLRRSSCFGGRIDRIGAQSGLGCNSFRY | [5] |

| Three-Letter Code | Ser-Leu-Arg-Arg-Ser-Ser-Cys-Phe-Gly-Gly-Arg-Ile-Asp-Arg-Ile-Gly-Ala-Gln-Ser-Gly-Leu-Gly-Cys-Asn-Ser-Phe-Arg-Tyr | [5] |

| Key Structural Feature | 17-amino acid ring formed by a disulfide bond | [1][7] |

| Disulfide Bridge | Between Cysteine-7 (Cys7) and Cysteine-23 (Cys23) | [7][8] |

Secondary and Tertiary Structure: The Disulfide-Constrained Ring

The defining characteristic of Atriopeptin's structure is a 17-amino acid ring formed by an intramolecular disulfide bond between the cysteine residues at positions 7 and 23.[7][8] This covalent linkage is not merely a structural footnote; it is absolutely pivotal for the biological activity of the hormone.[8] The linear, non-bridged form of the peptide shows markedly limited bioactivity.[9]

This ring constrains the peptide's conformational flexibility, creating a specific three-dimensional shape necessary for high-affinity binding to its receptor. The structure consists of the central ring with two "tails": an N-terminal tail (residues 1-6) and a C-terminal tail (residues 24-28). While the ring provides a semi-rigid core, the tails exhibit greater flexibility in solution, which is a common feature of peptide hormones determined by NMR studies.[10]

Under pathological conditions, such as isolated atrial amyloidosis (IAA) associated with atrial fibrillation, monomeric ANP can aggregate into amyloid fibrils.[8] High-resolution cryo-electron microscopy has revealed that these fibrils are built from covalent ANP dimers, highlighting a structural transition from a functional monomer to a pathological, aggregated state.[8]

Biosynthesis and Activation: From Precursor to Active Hormone

Atriopeptin is not synthesized in its final, active form. It undergoes a multi-step processing pathway, which provides a key regulatory control point for its release and activity.

-

Synthesis of PreproANP : The process begins in atrial myocytes with the translation of the NPPA gene into a 151-amino acid preprohormone called preproANP.[7][11]

-

Conversion to proANP : The initial 25-amino acid signal peptide is cleaved, resulting in a 126-amino acid prohormone, proANP, which is the primary storage form within intracellular granules in the atria.[7]

-

Final Cleavage and Activation : In response to stimuli such as atrial wall stretch from increased blood volume, proANP is released.[11] At the cell surface, the transmembrane serine protease corin cleaves proANP to release the C-terminal, 28-amino acid mature, and fully active ANP.[7][11]

Caption: Biosynthesis of Atriopeptin (ANP).

Atriopeptin Signaling Pathway

The physiological effects of Atriopeptin are mediated through a well-defined signaling cascade initiated by its binding to a specific cell surface receptor.

-

Receptor Binding : ANP binds to the Natriuretic Peptide Receptor-A (NPR-A), which is a guanylyl cyclase receptor.[11][12]

-

Second Messenger Production : This binding event allosterically activates the intracellular guanylyl cyclase domain of the receptor, catalyzing the conversion of GTP to cyclic GMP (cGMP).[11]

-

Downstream Activation : The resulting increase in intracellular cGMP concentration activates cGMP-dependent protein kinase I (PKG-I).[13]

-

Physiological Effects : PKG-I phosphorylates various downstream target proteins in smooth muscle cells, kidney cells, and adrenal glands, leading to the characteristic effects of ANP:

-

Vasodilation : Relaxation of vascular smooth muscle, lowering blood pressure.[14]

-

Natriuresis and Diuresis : Increased glomerular filtration rate and inhibition of sodium reabsorption in the kidneys, leading to sodium and water excretion.[14]

-

Aldosterone Inhibition : Reduction in aldosterone secretion from the adrenal gland.[14]

-

Caption: Atriopeptin (ANP) Signaling Pathway.

Methodologies for Structural Elucidation and Synthesis

The determination of Atriopeptin II's structure and its subsequent production for research and therapeutic development rely on cornerstone biochemical techniques. Understanding these protocols is essential for appreciating the causality behind our knowledge of this peptide.

Peptide Sequencing: Edman Degradation

The precise amino acid sequence of Atriopeptin was originally determined using Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[15]

Causality : The logic of this method is its stepwise, cyclical nature. By reacting the free N-terminal amino group with a specific reagent, cleaving it from the peptide chain, and then identifying the released amino acid derivative, the sequence is revealed one residue at a time.[15][16]

Experimental Protocol: Edman Degradation

-

Coupling : The peptide is reacted with phenyl isothiocyanate (PITC, "Edman's reagent") under mildly alkaline conditions (pH ~8-9). The PITC couples exclusively to the free alpha-amino group of the N-terminal amino acid, forming a phenylthiocarbamyl (PTC) derivative.[17]

-

Cleavage : The sample is treated with an anhydrous acid (e.g., trifluoroacetic acid). This cleaves the peptide bond between the first and second amino acids, releasing the N-terminal residue as a cyclic thiazolinone derivative, leaving the rest of the peptide chain intact but one residue shorter.[17]

-

Conversion : The unstable thiazolinone derivative is selectively extracted and treated with aqueous acid to convert it into a more stable phenylthiohydantoin (PTH)-amino acid.[17]

-

Identification : The specific PTH-amino acid is identified using a technique like high-performance liquid chromatography (HPLC) or mass spectrometry by comparing its retention time or mass to known standards.[18]

-

Repetition : The shortened peptide (from step 2) is subjected to another cycle of reactions (steps 1-4) to identify the next amino acid in the sequence. This process is repeated until the entire peptide is sequenced.[16]

Caption: The Edman Degradation Workflow.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

For research and drug development, Atriopeptin and its analogs are produced chemically using Solid-Phase Peptide Synthesis (SPPS).[9][19]

Causality : The core principle of SPPS is to build a peptide chain while one end is covalently anchored to an insoluble polymer resin.[20] This solid support immobilizes the growing peptide, allowing for the easy removal of excess reagents and by-products by simple filtration and washing, which dramatically simplifies the purification process compared to traditional solution-phase synthesis.[21]

Experimental Protocol: Fmoc-based SPPS

-

Resin Preparation & Loading : An insoluble resin (e.g., 2-chlorotrityl resin) is selected and swelled in a suitable solvent like dichloromethane (DCM).[22] The first C-terminal amino acid (with its N-terminus protected by an Fmoc group) is covalently attached to the resin.[21]

-

Deprotection : The resin-bound amino acid is treated with a solution of piperidine in a solvent like dimethylformamide (DMF). This base cleaves the Fmoc protecting group from the N-terminus, exposing a free amine group. The resin is then washed thoroughly.[23]

-

Coupling : The next Fmoc-protected amino acid is "activated" using coupling reagents (e.g., HBTU/DIPEA) and added to the resin. This facilitates the formation of a peptide bond between the activated carboxyl group of the new amino acid and the free amine group on the resin-bound peptide.[23]

-

Washing : The resin is washed extensively with DMF and other solvents to remove all unreacted amino acids and coupling reagents.[20]

-

Cycle Repetition : Steps 2-4 are repeated for each subsequent amino acid in the sequence until the desired peptide is fully assembled on the resin.

-

Cleavage and Final Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). This step also removes any remaining protecting groups from the amino acid side chains.

-

Purification & Folding : The crude peptide is precipitated, purified (typically by reverse-phase HPLC), and if necessary, subjected to controlled oxidation (e.g., using iodine) to form the critical intramolecular disulfide bond.[9]

Conclusion

Atriopeptin II, as part of the larger family of atrial natriuretic peptides, is a molecule of profound physiological importance and therapeutic interest. Its structure, defined by a specific amino acid sequence and a conformationally critical disulfide ring, is inextricably linked to its function as a master regulator of blood pressure and fluid balance. The elucidation of this structure through classic biochemical techniques like Edman degradation, and its recreation via robust methods like solid-phase peptide synthesis, have provided the scientific community with invaluable tools for research and drug development. A thorough understanding of its molecular architecture and signaling pathways continues to fuel investigations into novel treatments for cardiovascular and renal diseases.

References

-

Currie, M. G., et al. (1984). The amino acid sequence of an atrial peptide with potent diuretic and natriuretic properties. PubMed. Available at: [Link]

-

GenScript. Atriopeptin I, rat. GenScript. Available at: [Link]

-

Geller, D. M., et al. (1984). Purification and sequence analysis of bioactive atrial peptides (atriopeptins). PubMed. Available at: [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. Mtoz Biolabs. Available at: [Link]

-

Gaddam, M., et al. (2021). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. Cureus. Available at: [Link]

-

Bio-Synthesis Inc. Atrial Natriuretic Peptides (ANP/ANF) and Related. Bio-Synthesis Inc. Available at: [Link]

-

Needleman, P., et al. (1985). Atriopeptin biochemical pharmacology. PubMed. Available at: [Link]

-

Gaddam, M., et al. (2021). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Atrial natriuretic peptide. Wikipedia. Available at: [Link]

-

Liberta, F., et al. (2024). Structural characterization of atrial natriuretic peptide amyloid fibrils from patients with atrial fibrillation. Nature Communications. Available at: [Link]

-

Purtell, K., & Munir, S. (2023). Atrial Natriuretic Peptide. StatPearls Publishing. Available at: [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

-

LibreTexts Chemistry. 26.6: Peptide Sequencing- The Edman Degradation. LibreTexts. Available at: [Link]

-

Hirose, S., et al. (2000). Disulfide bond structure of the atrial natriuretic peptide receptor extracellular domain. PubMed. Available at: [Link]

-

Ackerman, D. M., et al. (1985). Relative Natriuretic Activities of Synthetic Atriopeptins I, II and III. PubMed. Available at: [Link]

-

UniProt. NPPA - Natriuretic peptides A - Homo sapiens (Human). UniProt. Available at: [Link]

-

Quirion, R., et al. (1986). Characterization and distribution of receptors for the atrial natriuretic peptides in mammalian brain. PubMed. Available at: [Link]

-

AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]

-

Tang, Y. C., et al. (1990). Structure-function Interrelation and Clinical Effect of Atrial Natriuretic Peptide (ANP). Semantic Scholar. Available at: [Link]

-

Findlay, J. B. (2002). Peptide Sequencing by Edman Degradation. EHU. Available at: [Link]

-

Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology. Available at: [Link]

-

Sharma, G., et al. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Available at: [Link]

-

Kuhn, M. (2015). Cardiac Actions of Atrial Natriuretic Peptide. Circulation Research. Available at: [Link]

-

Riek, R., et al. (1998). NMR solution structure of the human prion protein. ETH Zürich Research Collection. Available at: [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

-

Matsuo, T., et al. (1976). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. PubMed. Available at: [Link]

-

CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Basics. YouTube. Available at: [Link]

-

Shomu's Biology. (2019). Edman degradation. YouTube. Available at: [Link]

-

Gao, F., et al. (1994). Synthesis and biological activity of atriopeptin III and its small molecular analog. PubMed. Available at: [Link]

Sources

- 1. Atrial Natriuretic Peptides (ANP/ANF) and Related [biosyn.com]

- 2. genscript.com [genscript.com]

- 3. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and sequence analysis of bioactive atrial peptides (atriopeptins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The amino acid sequence of an atrial peptide with potent diuretic and natriuretic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Relative natriuretic activities of synthetic atriopeptins I, II and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Atrial natriuretic peptide - Wikipedia [en.wikipedia.org]

- 8. Structural characterization of atrial natriuretic peptide amyloid fibrils from patients with atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of atriopeptin III and its small molecular analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ethz.ch [ethz.ch]

- 11. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 13. ahajournals.org [ahajournals.org]

- 14. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ehu.eus [ehu.eus]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-function interrelation and clinical effect of atrial natriuretic peptide (ANP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bachem.com [bachem.com]

- 21. chemistry.du.ac.in [chemistry.du.ac.in]

- 22. chem.uci.edu [chem.uci.edu]

- 23. peptide.com [peptide.com]

The Physiological Role of Atriopeptin II in Blood Pressure Regulation: A Technical Guide for Researchers

This guide provides an in-depth exploration of the physiological mechanisms by which Atriopeptin II, a member of the atrial natriuretic peptide (ANP) family, contributes to the regulation of blood pressure. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings and mechanistic insights to offer a comprehensive understanding of this critical cardiac hormone.

Introduction: The Endocrine Heart and the Discovery of Atriopeptins

The heart, long viewed primarily as a mechanical pump, was established as an endocrine organ with the discovery of atrial natriuretic peptides (ANPs).[1][2] These peptides, including Atriopeptin II, are synthesized and secreted by cardiac myocytes in response to atrial distension, playing a crucial role in cardiovascular homeostasis.[1][2][3] Atriopeptins are intimately involved in regulating fluid and electrolyte balance, and consequently, blood pressure.[4][5] Their discovery opened new avenues for understanding and potentially treating cardiovascular diseases such as hypertension and heart failure.[1][4]

Atriopeptin II, a 23-amino acid peptide, is a synthetic analog of ANP and has been instrumental in elucidating the physiological actions of this hormonal system.[6] This guide will dissect the multifaceted role of Atriopeptin II, from its molecular signaling cascade to its integrated effects on the vasculature and kidneys.

Molecular Mechanism of Action: The cGMP Signaling Pathway

The biological effects of Atriopeptin II are mediated through its interaction with specific cell surface receptors, primarily the natriuretic peptide receptor-A (NPR-A).[3][7][8] This receptor possesses intrinsic guanylyl cyclase activity.[9][10]

Receptor Binding and Second Messenger Activation

Upon binding of Atriopeptin II to the extracellular domain of NPR-A, a conformational change is induced, which activates the intracellular guanylyl cyclase domain.[8] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), the principal second messenger for natriuretic peptides.[1][9][10] The elevation of intracellular cGMP levels initiates a downstream signaling cascade that ultimately mediates the physiological responses to Atriopeptin II.[1]

A third receptor, the natriuretic peptide receptor-C (NPR-C), also binds atriopeptins but lacks guanylyl cyclase activity. It is primarily involved in the clearance and degradation of natriuretic peptides from the circulation.[1][7]

Systemic Effects on Blood Pressure Regulation

Atriopeptin II exerts its blood pressure-lowering effects through a combination of actions on the vasculature and the kidneys.

Vascular Effects: Vasodilation and Altered Hemodynamics

The role of Atriopeptin II in vasodilation can be complex and context-dependent. While some studies in intact awake dogs have shown dose-dependent coronary vasodilation, others in conscious rats have indicated that the hypotensive effect is not primarily mediated by systemic vasodilation.[11][12] In conscious rats, intravenous infusion of Atriopeptin II led to a decrease in mean arterial pressure, but this was accompanied by a marked decrease in blood flow to renal, mesenteric, and hindquarters vascular beds, with a significant increase in regional vascular resistance.[13] This suggests that in this model, the reduction in blood pressure is driven by a decrease in cardiac output rather than widespread vasodilation.[6][13]

The vasorelaxant effects of ANP, and by extension Atriopeptin II, are attributed to the cGMP-mediated activation of protein kinase G, which leads to the relaxation of vascular smooth muscle cells.[14]

Renal Effects: Natriuresis and Diuresis

A primary mechanism by which Atriopeptin II lowers blood pressure is through its potent effects on the kidneys, leading to natriuresis (excretion of sodium) and diuresis (excretion of water).[5][15][16]

-

Increased Glomerular Filtration Rate (GFR): Atriopeptin II can increase GFR by causing vasodilation of the afferent arteriole and constriction of the efferent arteriole of the glomerulus.[17][18][19] This action increases the hydrostatic pressure within the glomerular capillaries, favoring filtration.[20]

-

Inhibition of Sodium Reabsorption: Atriopeptin II directly inhibits sodium reabsorption in the renal tubules.[17][21] This effect is also mediated by the cGMP signaling pathway.

-

Suppression of the Renin-Angiotensin-Aldosterone System (RAAS): Atriopeptin II plays a crucial role in counter-regulating the RAAS, a key system for increasing blood pressure.[1][3][17] It inhibits the release of renin from the kidneys, which in turn reduces the production of angiotensin II and aldosterone.[3][17] Aldosterone promotes sodium and water retention, so its inhibition contributes significantly to the natriuretic and diuretic effects of Atriopeptin II.[22][23] Studies have shown that Atriopeptin II can directly inhibit aldosterone production by the adrenal glands.[22][23]

Experimental Methodologies for Studying Atriopeptin II

The understanding of Atriopeptin II's physiological role has been built upon a foundation of rigorous experimental studies in various animal models.

In Vivo Hemodynamic Studies in Conscious Animals

A crucial aspect of studying cardiovascular effects is the use of conscious, unrestrained animal models to avoid the confounding influences of anesthesia.

Protocol: Continuous Intravenous Infusion in Conscious Rats

-

Animal Model: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats are commonly used.[11][15]

-

Instrumentation: Animals are chronically instrumented with miniaturized pulsed Doppler flow probes to measure regional blood flow in arteries such as the renal and mesenteric arteries. An electromagnetic flow probe on the ascending aorta can be used to measure cardiac output.[13] Arterial and venous catheters are implanted for blood pressure monitoring and drug infusion.

-

Experimental Procedure:

-

After a recovery period from surgery, conscious rats are placed in a testing cage.

-

A baseline period of hemodynamic measurements is recorded.

-

Atriopeptin II is infused intravenously at increasing doses (e.g., 0.25-4 µg/kg/min).[13]

-

Hemodynamic parameters (mean arterial pressure, heart rate, regional blood flow, cardiac output) are continuously monitored and recorded throughout the infusion period.

-

-

Data Analysis: Dose-response curves are generated to assess the effect of Atriopeptin II on each hemodynamic parameter.

In Vitro Studies on Adrenal Aldosterone Production

To isolate the direct effects of Atriopeptin II on aldosterone secretion, in vitro studies using adrenal cell suspensions are employed.

Protocol: Aldosterone Release from Rat Adrenal Zona Glomerulosa Cells [22][23]

-

Cell Preparation:

-

Adrenal glands are harvested from rats.

-

The adrenal capsule (containing primarily zona glomerulosa cells) is separated from the inner zones.

-

The capsular tissue is digested with collagenase to obtain a suspension of isolated zona glomerulosa cells.

-

-

Incubation:

-

Aliquots of the cell suspension are incubated in a suitable medium (e.g., Medium 199 with BSA).

-

Cells are treated with varying concentrations of Atriopeptin II (e.g., 1 pM to 10 nM).[22]

-

To assess the interaction with the RAAS, cells can be co-incubated with angiotensin II or ACTH in the presence or absence of Atriopeptin II.

-

-

Measurement of Aldosterone:

-

After the incubation period, the supernatant is collected.

-

The concentration of aldosterone in the supernatant is measured using a specific radioimmunoassay (RIA).

-

-

Data Analysis: The effect of Atriopeptin II on basal and stimulated aldosterone release is quantified and statistically analyzed.

Quantitative Data Summary

| Parameter | Animal Model | Dosage/Concentration | Route of Administration | Key Observed Effects | Reference |

| Mean Arterial Pressure | Conscious SHR | 0.25-4 µg/kg/min | Intravenous Infusion | Dose-dependent decrease | [13] |

| Cardiac Output | Conscious SHR | 4 µg/kg/min | Intravenous Infusion | Marked decrease (~39%) | [13] |

| Total Peripheral Resistance | Conscious SHR | 4 µg/kg/min | Intravenous Infusion | Increase (~26%) | [13] |

| Renal Blood Flow | Conscious SHR | 1 µg/kg/min | Intravenous Infusion | Marked decrease (~28%) | [13] |

| Coronary Blood Flow | Awake Dogs | ≥ 0.2 µg/kg | Bolus Intra-arterial | Dose-dependent increase (vasodilation) | [12] |

| Aldosterone Release | Rat Adrenal Cells | 10 nM | In vitro | Inhibition of basal release by ~79% | [22][23] |

| Glomerular Filtration Rate | Perfused Dog Glomerulus | 5 x 10-7 M | In vitro Perfusion | Significant increase | [20] |

Implications for Drug Development

The profound physiological effects of Atriopeptin II and other natriuretic peptides have made them attractive targets for the development of novel therapeutics for cardiovascular diseases.[24] Recombinant forms of ANP, such as carperitide, are used in some countries for the treatment of acute heart failure.[1]

A major challenge in the therapeutic use of natriuretic peptides is their short half-life due to rapid degradation by enzymes like neprilysin.[10] This has led to the development of drugs that inhibit neprilysin, thereby increasing the circulating levels of endogenous natriuretic peptides.[1][10] The combination of an angiotensin receptor blocker with a neprilysin inhibitor has proven to be a successful strategy in the management of heart failure.[1]

Future research and drug development efforts may focus on creating more stable analogs of natriuretic peptides with optimized pharmacokinetic and pharmacodynamic profiles.[24][25]

Conclusion

Atriopeptin II is a powerful modulator of blood pressure, acting through a sophisticated interplay of vascular and renal mechanisms. Its primary signaling pathway involves the activation of guanylyl cyclase-A and the production of cGMP. While its direct vasodilatory effects can be variable depending on the vascular bed and experimental model, its potent natriuretic and diuretic actions, coupled with the suppression of the renin-angiotensin-aldosterone system, firmly establish its role in lowering blood pressure. The insights gained from studying Atriopeptin II continue to inform our understanding of cardiovascular physiology and guide the development of innovative therapies for hypertension and heart failure.

References

-

Lappe, R. W., Smits, J. F., Todt, J. A., Debets, J. J., & Wendt, R. L. (1985). Failure of atriopeptin II to cause arterial vasodilation in the conscious rat. Circulation Research, 56(4), 606–612. [Link]

-

Seymour, A. A., Smith, S. G., & Mazack, E. K. (1986). The effect of atrial natriuretic factor on blood pressure, heart rate, and renal functions in conscious, spontaneously hypertensive rats. Circulation Research, 59(1), 56–62. [Link]

-

Blaine, E. H. (1988). Role of atriopeptin in blood pressure regulation. The American Journal of the Medical Sciences, 295(4), 293–298. [Link]

-

Lappe, R. W., Smits, J. F. M., Todt, J. A., Debets, J. J. M., & Wendt, R. L. (1985). Failure of Atriopeptin II to Cause Arterial Vasodilation in the Conscious Rat. Circulation Research, 56(4), 606-612. [Link]

-

Hintze, T. H., Currie, M. G., & Needleman, P. (1985). Effects of atrial natriuretic peptide on coronary vascular resistance in the intact awake dog. Journal of Cardiovascular Pharmacology, 7(4), 717–720. [Link]

-

Wangler, R. D., Breuhaus, B. A., Otero, H. O., Hastings, D. A., Holzman, M. D., Saneii, H. H., Sparks, H. V., Jr, & Chimoskey, J. E. (1985). Coronary vasoconstrictor effects of atriopeptin II. Science, 230(4725), 558–561. [Link]

-

Cole, B. R. (1987). The involvement of atriopeptins in blood pressure regulation. Pediatric Nephrology, 1(1), 109–118. [Link]

-

Wakitani, K., Cole, B. R., Geller, D. M., Currie, M. G., Adams, S. P., Fok, K. F., & Needleman, P. (1985). Atriopeptins: correlation between renal vasodilation and natriuresis. The American Journal of Physiology, 249(1 Pt 2), F49–F53. [Link]

-

Garcia, R., Thibault, G., Gutkowska, J., Horky, K., Hamet, P., Cantin, M., & Genest, J. (1986). Acute and chronic haemodynamic and natriuretic effects of atriopeptin II in conscious rats. Journal of Hypertension, 4(1), 125–130. [Link]

-

Needleman, P., & Greenwald, J. E. (1986). Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis. The New England Journal of Medicine, 314(13), 828–834. [Link]

-

Atarashi, K., Mulrow, P. J., Franco-Saenz, R., Snajdar, R., & Rapp, J. (1985). Effect of atrial peptides on aldosterone production. The Journal of Clinical Investigation, 76(5), 1807–1811. [Link]

-

Atarashi, K., Mulrow, P. J., & Franco-Saenz, R. (1985). Effect of atrial peptides on aldosterone production. Hypertension, 7(5), 843-847. [Link]

-

Fried, T. A., McCoy, R. N., Osgood, R. W., & Stein, J. H. (1986). Effect of atriopeptin II on determinants of glomerular filtration rate in the in vitro perfused dog glomerulus. American Journal of Physiology-Renal Physiology, 250(6), F1119-F1122. [Link]

-

BioVendor Research and Diagnostic Products. (n.d.). Atriopeptin. [Link]

-

Hiroki, T., et al. (2022). Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide. International Journal of Molecular Sciences, 23(18), 10769. [Link]

-

Klabunde, R. E. (n.d.). Atrial and Brain Natriuretic Peptides. Cardiovascular Physiology Concepts. [Link]

-

Potter, L. R. (2011). Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications. Handbook of experimental pharmacology, (191), 341–366. [Link]

-

Kim, M., et al. (2013). GLP-1 receptor activation and Epac2 link atrial natriuretic peptide secretion to control of blood pressure. Nature Medicine, 19(5), 567-575. [Link]

-

Tsutsui, H., et al. (2022). Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide. International Journal of Molecular Sciences, 23(18), 10769. [Link]

-

Grewal, E., & Hebert, J. (2022). Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review. The Open Cardiovascular Medicine Journal, 16. [Link]

-

Cannone, V., & Burnett, J. C., Jr. (2019). Atrial Natriuretic Peptide: A Molecular Target of Novel Therapeutic Approaches to Cardio-Metabolic Disease. International journal of molecular sciences, 20(13), 3265. [Link]

-

Carey, R. M. (2015). BLOOD PRESSURE AND THE RENAL ACTIONS OF AT2 RECEPTORS. Hypertension (Dallas, Tex. : 1979), 65(5), 957–962. [Link]

-

Medicosis Perfectionalis. (2019, November 20). Atrial natriuretic peptide (vasodilation) & Aldosterone [Video]. YouTube. [Link]

-

Pandey, K. N. (2021). Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis. Frontiers in Physiology, 12, 695333. [Link]

-

Wang, D., & Lapi, S. (2018). The renal and cardiovascular effects of natriuretic peptides. Advances in Physiology Education, 42(3), 373-379. [Link]

-

Rukavina Mikusic, M. L., et al. (2021). Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now?. Frontiers in Physiology, 12, 664493. [Link]

-

Villar, A. M., et al. (2021). Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases. Frontiers in Physiology, 12, 683525. [Link]

-

Rukavina Mikusic, M. L., et al. (2021). Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now?. Frontiers in physiology, 12, 664493. [Link]

-

Suda, M., et al. (2021). Natriuretic Peptide-Based Novel Therapeutics: Long Journeys of Drug Developments Optimized for Disease States. International Journal of Molecular Sciences, 22(11), 5693. [Link]

-

GlobalData. (2024, October 1). Atrial Natriuretic Peptide Receptor 2 drugs in development, 2024. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Atrial Natriuretic Peptide31–67: A Novel Therapeutic Factor for Cardiovascular Diseases [frontiersin.org]

- 3. CV Physiology | Atrial and Brain Natriuretic Peptides [cvphysiology.com]

- 4. The involvement of atriopeptins in blood pressure regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Atriopeptin: a cardiac hormone intimately involved in fluid, electrolyte, and blood-pressure homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coronary vasoconstrictor effects of atriopeptin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natriuretic Peptides: Their Structures, Receptors, Physiologic Functions and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Molecular Mechanism of Blood Pressure Regulation through the Atrial Natriuretic Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Failure of atriopeptin II to cause arterial vasodilation in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of atrial natriuretic peptide on coronary vascular resistance in the intact awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. The effect of atrial natriuretic factor on blood pressure, heart rate, and renal functions in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Atriopeptins: correlation between renal vasodilation and natriuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Atrial Natriuretic Peptide: Structure, Function, and Physiological Effects: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]

- 19. Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. oipub.com [oipub.com]

- 21. youtube.com [youtube.com]

- 22. content-assets.jci.org [content-assets.jci.org]

- 23. Effect of atrial peptides on aldosterone production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Atrial Natriuretic Peptide Receptor 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

A Senior Application Scientist's Guide to the Biochemical Properties of Synthetic Atriopeptin II

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Atriopeptin II

Atriopeptin II (APII) is a synthetically produced 23-amino acid peptide, a prominent member of the atrial natriuretic peptide (ANP) family.[1] These peptides, secreted by cardiac atria, are critical players in maintaining fluid, electrolyte, and blood pressure homeostasis.[2] The discovery and synthesis of atriopeptins have provided researchers with powerful tools to dissect the intricate mechanisms governing cardiovascular and renal function. This guide offers an in-depth exploration of the biochemical characteristics of synthetic Atriopeptin II, focusing on its structure, mechanism of action, and the experimental methodologies used to characterize its function. As a Senior Application Scientist, the emphasis here is not merely on protocol but on the causal logic—the "why" behind the "how"—that underpins robust scientific inquiry in this field.

Synthesis and Core Structural Features

The reliable investigation of Atriopeptin II's biochemical properties is predicated on the availability of a pure, well-characterized molecule. This is achieved through chemical synthesis, which allows for precise control over the peptide's structure and purity, eliminating the complexities of biological extraction.

Solid-Phase Peptide Synthesis (SPPS)

Synthetic Atriopeptin II is typically constructed using Solid-Phase Peptide Synthesis (SPPS). This Nobel Prize-winning method, developed by R. Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble resin support.[3][4]

-

Causality in Synthesis: The core advantage of SPPS is the ability to use excess reagents to drive each coupling reaction to completion.[4] The solid support allows for easy removal of these excess reagents and byproducts by simple filtration and washing, a feature that dramatically simplifies purification compared to traditional liquid-phase synthesis.[5] The process is methodical: the C-terminal amino acid is anchored to the resin, its N-terminal protecting group (commonly Fmoc) is removed, and the next protected amino acid is coupled. This cycle is repeated until the full 23-residue sequence is assembled.[3][5][6]

The Indispensable Disulfide Bridge

The defining structural feature of Atriopeptin II is a 17-amino acid ring formed by a disulfide bond between two cysteine residues.[7] This intramolecular bridge is not merely a structural curiosity; it is absolutely essential for the peptide's biological activity.[7]

-

Structure-Function Relationship: Experimental evidence conclusively shows that reduction of this disulfide bridge, which opens the ring structure, abolishes the biological activities of atriopeptins, including their vasorelaxant and natriuretic effects. This underscores the critical role of the peptide's three-dimensional conformation in its ability to bind to its receptor and initiate a downstream signal.

Atriopeptin II shares its core sequence with Atriopeptin I but includes a C-terminal Phenylalanine-Arginine extension. This extension is crucial for its potent vasorelaxant properties, which are significantly diminished in Atriopeptin I.[8]

The Core Mechanism: Receptor Binding and cGMP Signaling

Atriopeptin II exerts its profound physiological effects through a well-defined signaling pathway initiated by binding to a specific cell surface receptor.

Receptor Interaction

APII binds with high affinity to the Natriuretic Peptide Receptor-A (NPR-A).[9] This receptor is not a typical G-protein coupled receptor; instead, it possesses intrinsic guanylyl cyclase activity, making it a transmembrane enzyme.[7][9][10] The binding affinity is exceptionally high, with dissociation constants (Kd) reported in the picomolar to low nanomolar range, indicating a very strong and specific interaction.[11][12][13]

The cGMP Signaling Cascade

The binding of Atriopeptin II to the extracellular domain of NPR-A induces a conformational change that activates the intracellular guanylyl cyclase domain. This is the pivotal event in the signaling cascade.

-

Activation: The activated receptor catalyzes the conversion of Guanosine Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP).[1]

-

Second Messenger: cGMP acts as the key intracellular second messenger, mediating the downstream cellular responses.[1][14]

-

Effector Activation: The elevated cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various target proteins within the cell.[14]

This signaling pathway is the common biochemical mechanism responsible for the diverse effects of Atriopeptin II, from smooth muscle relaxation to renal sodium handling.[10][14]

Caption: Atriopeptin II signaling pathway.

Key Biochemical Activities and Validating Assays

The functional consequences of Atriopeptin II's signaling cascade are quantified through specific bioassays. These assays are not just procedural; they are self-validating systems designed to confirm the peptide's activity and potency.

Vasorelaxant Activity

A primary function of APII is the relaxation of vascular smooth muscle, which contributes to its hypotensive effects.[8] This activity is directly correlated with the rise in intracellular cGMP.[14]

-

Experimental Rationale: The standard assay utilizes isolated arterial tissue, such as rat aortic strips, pre-constricted with an agent like norepinephrine. This creates a state of tonic contraction against which relaxation can be measured. The ability of Atriopeptin II to induce relaxation in a dose-dependent manner provides a quantitative measure of its potency. The observation that this relaxation occurs even when the endothelial layer is removed demonstrates that APII acts directly on the smooth muscle cells.[14]

Natriuretic and Diuretic Effects

Atriopeptin II is a potent natriuretic (promotes sodium excretion) and diuretic (promotes water excretion) agent.[2]

-

Underlying Mechanism: This renal effect is multifaceted. APII increases the glomerular filtration rate (GFR) and inhibits sodium reabsorption in the kidney's collecting ducts.[10][15] The inhibition of sodium channels is a cGMP-dependent process, directly linking the primary signaling pathway to this key physiological outcome.[15]

Gold-Standard Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols are essential. The following workflows represent self-validating systems for characterizing the core biochemical properties of synthetic Atriopeptin II.

Protocol: Competitive Receptor Binding Assay

This assay quantifies the affinity of Atriopeptin II for its receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: Unlabeled Atriopeptin II (the "competitor") is incubated at varying concentrations with a cell membrane preparation containing NPR-A and a fixed concentration of a high-affinity radiolabeled natriuretic peptide (e.g., ¹²⁵I-ANP). The amount of radioligand displaced is proportional to the affinity and concentration of APII.

Step-by-Step Methodology:

-

Membrane Preparation: Isolate cell membranes from a tissue or cell line known to express NPR-A (e.g., rabbit lung).

-

Assay Setup: In a multi-well filter plate, combine the membrane preparation, a fixed concentration of ¹²⁵I-ANP, and serially diluted concentrations of unlabeled synthetic Atriopeptin II.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Separation: Separate receptor-bound radioligand from free radioligand by vacuum filtration. The membrane fragments and bound ligand are trapped on the filter.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of bound radioactivity against the concentration of Atriopeptin II. Use non-linear regression to calculate the IC₅₀ (the concentration of APII that inhibits 50% of specific radioligand binding), which is then used to determine the binding affinity (Ki).

Caption: Workflow for a competitive receptor binding assay.

Protocol: Cellular cGMP Quantification

This assay directly measures the functional output of NPR-A activation by quantifying the production of the second messenger, cGMP.

Principle: Cells expressing NPR-A (e.g., rat thoracic aorta smooth muscle cells) are stimulated with Atriopeptin II. The cells are then lysed, and the amount of cGMP in the lysate is measured using a competitive immunoassay.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing NPR-A in a multi-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX). This is a critical step to prevent the rapid degradation of cGMP by PDEs, thereby amplifying the signal and ensuring the measured cGMP level accurately reflects production.

-

Stimulation: Treat the cells with varying concentrations of synthetic Atriopeptin II for a defined period (e.g., 5-15 minutes).

-

Lysis: Terminate the reaction and lyse the cells to release the intracellular cGMP.

-

Quantification: Measure the cGMP concentration in the lysate using a competitive ELISA or a fluorescence-based immunoassay kit. In these assays, cGMP from the sample competes with a labeled cGMP conjugate for binding to a limited number of anti-cGMP antibody sites. The resulting signal is inversely proportional to the amount of cGMP in the sample.

-

Data Analysis: Plot the cGMP concentration against the Atriopeptin II concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Summary of Quantitative Biochemical Data

For ease of comparison, the key potency and activity values for Atriopeptin II are summarized below. These values are essential for designing experiments and interpreting results.

| Parameter | Description | Value | Tissue/Cell Model | Reference |

| EC₅₀ | cGMP Production | 81 nM | Rat Thoracic Aorta Smooth Muscle Cells | [1] |

| Binding Affinity (Kd) | Receptor Binding | 20-80 pM | Guinea Pig Brain | [11] |

| Relaxation Threshold | Vasorelaxation | 1 nM | Rat Thoracic Aorta | [14] |

| Natriuretic Dose | In vivo Natriuresis | 0.25-4 µg/kg/min | Conscious Rat | [16] |

Conclusion and Forward Outlook

Synthetic Atriopeptin II is a biochemically potent peptide whose activities are underpinned by a well-elucidated mechanism of action. Its high-affinity binding to the NPR-A receptor and subsequent activation of the cGMP signaling pathway are the foundational events that drive its significant vasorelaxant, natriuretic, and diuretic properties. The experimental protocols described herein represent robust, self-validating systems for the precise quantification of these activities. For researchers in cardiovascular physiology and drug development, a thorough understanding of these biochemical properties and analytical methods is paramount for leveraging Atriopeptin II as a tool to explore physiological regulation and develop novel therapeutic strategies for conditions like hypertension and heart failure.[17]

References

- Fiscus, R. R., Rapoport, R. M., & Murad, F. (1985). Atriopeptin II elevates cyclic GMP, activates cyclic GMP-dependent protein kinase and causes relaxation in rat thoracic aorta.